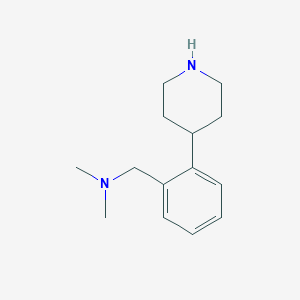

N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine

Description

Structural Peculiarities and Chemical Classification

The molecular structure of N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine is characterized by the spatial arrangement of its three main components: a phenyl group, a piperidine (B6355638) ring, and a dimethylaminomethyl substituent. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is attached at the 4-position to the phenyl ring. The dimethylaminomethyl group, -CH2N(CH3)2, is located at the 2-position of the phenyl ring, ortho to the piperidine substituent.

This ortho-substitution pattern is a key structural feature, influencing the molecule's conformation and reactivity. The proximity of the basic nitrogen atoms in the piperidine and dimethylamino groups can lead to intramolecular interactions and specific stereochemical outcomes in reactions.

From a classification standpoint, this compound is a tertiary amine, due to the two methyl groups and the benzyl-like carbon attached to the nitrogen of the dimethylamino group. The piperidine moiety also contains a secondary amine nitrogen. The presence of both aliphatic (piperidine and dimethylamino) and aromatic (phenyl) components categorizes it as a mixed aliphatic-aromatic amine.

Interactive Data Table: Chemical Properties

| Property | Value |

| Molecular Formula | C14H22N2 |

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | N,N-dimethyl-1-[2-(piperidin-4-yl)phenyl]methanamine |

| CAS Number | 1176017-36-9 |

Contemporary Significance as a Molecular Scaffold in Chemical Synthesis (non-clinical)

In the realm of non-clinical chemical synthesis, this compound serves as a significant molecular scaffold. A scaffold, in this context, is a core structure upon which a variety of chemical modifications can be made to generate a library of related compounds. The phenyl-piperidine framework is a common motif in the design of new chemical entities.

The reactivity of the secondary amine in the piperidine ring allows for a wide range of functionalization reactions, such as acylation, alkylation, and arylation. These modifications can introduce diverse chemical groups, altering the steric and electronic properties of the molecule. Similarly, the dimethylaminomethyl group can be a target for chemical transformation, although it is generally less reactive than the piperidine nitrogen.

The utility of this scaffold is evident in its application as a precursor for the synthesis of more elaborate molecules. For instance, it can be a key intermediate in multi-step synthetic sequences aimed at producing compounds with specific three-dimensional architectures. The rigid phenyl linker between the two nitrogen-containing groups provides a defined spatial relationship that can be exploited in the design of ligands for metal catalysts or as templates in supramolecular chemistry.

Positioning within Aminomethylated Phenyl-Piperidine Systems Research

This compound is a specific example within this class that allows for the systematic investigation of structure-activity relationships in various chemical contexts. By comparing its properties and reactivity to isomers where the substituents are in meta or para positions, researchers can gain insights into the effects of substituent placement on molecular behavior.

Studies involving similar structures, such as 4-phenyl piperidine compounds, have demonstrated the importance of this scaffold in generating molecules with interesting chemical and physical properties. nih.gov The research on this compound contributes to the broader understanding of how to fine-tune the characteristics of aminomethylated phenyl-piperidine systems for specific applications in materials science and catalysis.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-(2-piperidin-4-ylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16(2)11-13-5-3-4-6-14(13)12-7-9-15-10-8-12/h3-6,12,15H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXAMEVWUUGFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1C2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Core N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine Skeleton

The construction of the this compound framework hinges on the sequential and controlled formation of its constituent parts. A logical and widely applicable synthetic strategy involves a convergent approach where the aryl-piperidine linkage is first established, followed by the elaboration of the functional group on the phenyl ring.

Formation of the Aryl-Piperidine Linkage: Mechanistic Insights

The crucial carbon-carbon bond between the phenyl and piperidine (B6355638) rings is commonly forged using modern cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this transformation. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an organoboron compound.

In a plausible synthetic route, 2-bromobenzonitrile (B47965) serves as the functionalized phenyl building block. The piperidine moiety is introduced using a protected piperidine-4-boronic acid derivative, such as N-Boc-piperidine-4-boronic acid or its pinacol (B44631) ester. The use of a protecting group on the piperidine nitrogen, most commonly the tert-butyloxycarbonyl (Boc) group, is essential to prevent side reactions and to ensure the desired coupling occurs.

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the boronic acid derivative, where the piperidine group is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst.

| Reaction | Reactants | Catalyst/Reagents | Product |

| Suzuki-Miyaura Coupling | 2-Bromobenzonitrile, N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | tert-Butyl 4-(2-cyanophenyl)piperidine-1-carboxylate |

Another prominent method for forming aryl-amine bonds is the Buchwald-Hartwig amination. While typically used for C-N bond formation, variations of this palladium-catalyzed cross-coupling can also be adapted for the synthesis of arylpiperidines, particularly when coupling an aryl halide with piperidine itself. However, for the specific substitution pattern in the target molecule, the Suzuki-Miyaura coupling is generally more direct and higher yielding.

Introduction of the N,N-Dimethylmethanamine Moiety: Synthetic Routes

With the aryl-piperidine core established in the form of tert-butyl 4-(2-cyanophenyl)piperidine-1-carboxylate, the next critical step is the transformation of the nitrile group into the N,N-dimethylmethanamine moiety. This is typically achieved in a two-step sequence: reduction of the nitrile to a primary amine, followed by N,N-dimethylation.

Reduction of the Nitrile: The cyano group can be effectively reduced to a primary aminomethyl group using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Other reducing agents, such as catalytic hydrogenation over a platinum or nickel catalyst, can also be employed. researchgate.net

N,N-Dimethylation: The resulting primary amine, (2-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)methanamine, can then be converted to the desired tertiary amine through N,N-dimethylation. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation. lms-lab.de This reaction utilizes formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate. lms-lab.de A key advantage of the Eschweiler-Clarke reaction is that it selectively produces the tertiary amine without the formation of quaternary ammonium (B1175870) salts. lms-lab.de

| Reaction | Starting Material | Reagents | Product |

| Nitrile Reduction | tert-Butyl 4-(2-cyanophenyl)piperidine-1-carboxylate | 1. LiAlH₄, THF2. H₂O | tert-Butyl 4-(2-(aminomethyl)phenyl)piperidine-1-carboxylate |

| Eschweiler-Clarke Reaction | tert-Butyl 4-(2-(aminomethyl)phenyl)piperidine-1-carboxylate | HCHO, HCOOH | tert-Butyl 4-(2-((dimethylamino)methyl)phenyl)piperidine-1-carboxylate |

Finally, the Boc protecting group on the piperidine nitrogen is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to yield the final product, this compound.

Precursor Chemistry and Key Intermediates for this compound Synthesis

The successful synthesis of the target molecule relies on the availability and purity of key precursors and intermediates.

Design and Synthesis of Piperidine-4-yl Precursors

A variety of 4-substituted piperidine precursors can be synthesized. For the Suzuki-Miyaura coupling, an N-protected piperidine-4-boronic acid or its ester is required. A common starting material for these precursors is N-Boc-4-piperidone.

N-Boc-4-piperidone can be converted to the corresponding triflate, which then undergoes a palladium-catalyzed borylation reaction with a boron source like bis(pinacolato)diboron (B136004) to yield N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine. Subsequent hydrogenation of the double bond provides the desired saturated piperidine boronic ester.

Alternatively, N-Boc-4-piperidone can be converted to 4-halopiperidine derivatives, which can then be transformed into Grignard reagents or organolithium species for subsequent reaction with a trialkyl borate (B1201080) to form the boronic ester.

| Precursor | Typical Synthesis Starting Material | Key Transformation |

| N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | N-Boc-4-piperidone | Conversion to triflate, followed by palladium-catalyzed borylation and hydrogenation. |

| tert-Butyl 4-halopiperidine-1-carboxylate | N-Boc-4-hydroxypiperidine | Halogenation using reagents like PBr₃ or SOCl₂. |

Functionalized Phenyl Building Blocks

The primary functionalized phenyl building block for this synthesis is 2-bromobenzonitrile. This commercially available compound provides the necessary nitrile functionality and the halogen handle for the crucial cross-coupling reaction.

The synthesis of 2-bromobenzonitrile can be achieved through various methods, including the Sandmeyer reaction of 2-bromoaniline (B46623) or the direct bromination of benzonitrile (B105546) under specific conditions. Its stability and reactivity in palladium-catalyzed reactions make it an ideal starting material for the construction of the 2-substituted phenylpiperidine core.

Derivatization Reactions of this compound

The structural complexity of this compound, featuring a piperidine ring, a substituted phenyl moiety, and a tertiary amine, offers multiple avenues for chemical modification. These derivatization reactions are crucial for exploring the structure-activity relationships of this chemical scaffold in various applications.

Modifications on the Piperidine Ring

The piperidine ring is a versatile component for introducing structural diversity. The secondary amine within the piperidine ring is a primary site for modifications such as N-alkylation and N-acylation. These reactions allow for the introduction of a wide array of functional groups, influencing the compound's physicochemical properties.

N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents, such as alkyl halides or sulfates. This reaction introduces an alkyl group onto the nitrogen, which can modulate the basicity and lipophilicity of the molecule.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or anhydrides. This transformation introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the piperidine ring.

Table 1: Examples of Piperidine Ring Modifications on Analogous 4-Arylpiperidine Scaffolds

| Starting Material Analogue | Reagent | Reaction Type | Product Analogue |

|---|---|---|---|

| 4-Arylpiperidine | Benzyl Bromide | N-Alkylation | 1-Benzyl-4-arylpiperidine |

| 4-Arylpiperidine | Acetyl Chloride | N-Acylation | 1-Acetyl-4-arylpiperidine |

| 4-Arylpiperidine | Methyl Acrylate | Michael Addition | Methyl 3-(4-arylpiperidin-1-yl)propanoate |

Substitutions on the Phenyl Moiety

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The existing substituents, the piperidin-4-yl group and the N,N-dimethylmethanamine group, will direct incoming electrophiles to specific positions on the ring. The N,N-dimethylmethanamine group, in particular, can facilitate directed ortho-metalation, providing a regioselective method for functionalization. wikipedia.org

Directed ortho-metalation with strong bases like butyllithium (B86547) can lead to the formation of a lithiated species at the position ortho to the N,N-dimethylmethanamine group. wikipedia.org This intermediate can then be reacted with various electrophiles to introduce a range of substituents. wikipedia.org

Table 2: Potential Phenyl Moiety Substitutions Based on Directed Ortho-Metalation of N,N-Dimethylbenzylamine

| Electrophile | Resulting Substituent (E) | Product Type |

|---|---|---|

| CO₂ | -COOH | Carboxylic Acid |

| I₂ | -I | Iodide |

| (CH₃)₃SiCl | -Si(CH₃)₃ | Trimethylsilyl |

| RCHO | -CH(OH)R | Secondary Alcohol |

Transformations at the Tertiary Amine Nitrogen

The tertiary amine of the N,N-dimethylmethanamine moiety is also susceptible to chemical transformations. One common reaction is quaternization, where the nitrogen atom reacts with an alkyl halide to form a quaternary ammonium salt. wikipedia.orgatamankimya.com This transformation introduces a permanent positive charge and significantly alters the molecule's properties.

Another potential transformation is N-oxide formation, which can be achieved by treatment with an oxidizing agent such as hydrogen peroxide or a peroxy acid. The resulting N-oxide has distinct electronic and steric properties compared to the parent tertiary amine.

Table 3: Transformations at the Tertiary Amine Nitrogen

| Reagent | Reaction Type | Product |

|---|---|---|

| Methyl Iodide | Quaternization | N,N,N-Trimethyl(2-(piperidin-4-YL)phenyl)methanaminium Iodide |

| H₂O₂ | N-Oxidation | This compound N-oxide |

Stereochemical Control in this compound Synthesis

The synthesis of this compound presents a stereochemical challenge due to the potential for chirality at the C4 position of the piperidine ring. Achieving stereochemical control is often critical in the synthesis of bioactive molecules.

Several strategies can be employed to control the stereochemistry of the 4-arylpiperidine core. These include the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. For instance, enantioselective synthesis of 3-arylpiperidines has been achieved through rhodium-catalyzed asymmetric reductive Heck reactions. acs.org Similar methodologies could potentially be adapted for the synthesis of chiral 4-arylpiperidines.

Another approach involves the resolution of a racemic mixture of the final compound or a key intermediate. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiopure compound. The development of stereoselective syntheses is an active area of research for obtaining enantiomerically pure piperidine derivatives. semanticscholar.orgcore.ac.uk

Sophisticated Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would provide initial information on the number and type of protons present. Specific chemical shifts and coupling patterns would allow for the assignment of protons on the phenyl ring, the piperidine (B6355638) ring, the methylene bridge, and the N,N-dimethyl group. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the piperidine ring and the methyl groups would be found in the upfield region.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts would differentiate between aromatic carbons, aliphatic carbons in the piperidine ring, the methylene carbon, and the methyl carbons of the dimethylamino group.

2D NMR: More complex NMR techniques are required to unambiguously assign all signals and to understand the molecule's conformation. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of connected protons, which is essential for assigning the complex spin systems within the piperidine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon atom by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity between the different structural fragments, such as linking the methylene bridge to both the phenyl and piperidine rings.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are paramount for conformational analysis. They detect through-space interactions between protons that are close to each other, irrespective of their bonding. This data can reveal the relative orientation of the phenyl and piperidine rings and the preferred conformation (e.g., chair conformation for the piperidine ring and the axial/equatorial position of the phenyl group). researchgate.net

Table 1: Expected ¹H and ¹³C NMR Data Interpretation

| Structural Fragment | Technique | Expected Observation | Interpretation |

|---|---|---|---|

| Phenyl Ring | ¹H NMR | Multiplets in the δ 7.0-8.0 ppm range | Confirms the presence of the substituted aromatic ring. |

| Piperidine Ring | ¹H NMR | Complex multiplets in the δ 1.5-3.5 ppm range | Indicates protons in different chemical environments (axial vs. equatorial). |

| Methylene Bridge (-CH₂-) | ¹H NMR | Singlet or doublet around δ 3.5-4.5 ppm | Connects the phenyl ring to the dimethylamino group. |

| N,N-Dimethyl (-N(CH₃)₂) | ¹H NMR | Singlet around δ 2.0-2.5 ppm | Presence of two equivalent methyl groups. |

| Phenyl Ring Carbons | ¹³C NMR | Signals in the δ 120-150 ppm range | Aromatic carbon environments. |

Advanced Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Molecular Ion Peak: Using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

Fragmentation Analysis: Electron Impact (EI) ionization or tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule at its weakest bonds. The resulting fragment ions create a unique "fingerprint" that helps to confirm the structure. For this compound, characteristic fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common pathway for amines. nih.gov This could lead to the loss of a methyl radical from the dimethylamino group or fragmentation within the piperidine ring.

Benzylic Cleavage: The bond between the phenyl ring and the piperidine-containing substituent could cleave.

Piperidine Ring Fragmentation: The piperidine ring can undergo characteristic fragmentation, often involving the loss of ethylene or related neutral fragments. This behavior is seen in the analysis of other piperidine-containing molecules like fentanyl derivatives. wvu.edu

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z Value (Hypothetical) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 233.19 | [M+H]⁺ | Protonated parent molecule |

| 217.16 | [M-CH₃]⁺ | Loss of a methyl radical |

| 174.13 | [M-C₃H₇N]⁺ | Cleavage and loss of the dimethylaminomethyl group |

| 159.13 | [Piperidinyl-phenyl]⁺ fragment | Cleavage of the bond connecting the piperidine and phenyl rings |

Vibrational Spectroscopy (FT-IR, Raman) for Elucidation of Functional Group Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule by probing their vibrational modes (stretching, bending, etc.). nih.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands. Key expected peaks include:

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperidine ring, methylene, and methyl groups) would be observed just below 3000 cm⁻¹.

C-N Stretching: These vibrations for the tertiary amines would be found in the 1250-1020 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations would produce bands in the 1600-1450 cm⁻¹ region.

N-H Stretching: The absence of a broad band in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the piperidine nitrogen.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals, making it particularly useful for analyzing the phenyl group. The symmetric vibrations of non-polar bonds, which are weak in IR, are often strong in Raman spectra.

Table 3: Expected Vibrational Spectroscopy Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| 2980-2850 | C-H Stretch | Aliphatic (Piperidine, -CH₂-, -CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1470-1430 | CH₂/CH₃ Bend | Aliphatic |

X-ray Crystallography for Solid-State Conformational and Supramolecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on:

Molecular Conformation: It would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This includes the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the precise dihedral angle between the plane of the phenyl ring and the piperidine ring. nih.gov

Stereochemistry: It would unambiguously determine the relative stereochemistry of all chiral centers if any were present.

Supramolecular Architecture: The analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonds (if applicable), van der Waals forces, and potential π-π stacking between phenyl rings of adjacent molecules. This information is crucial for understanding the solid-state properties of the compound. mdpi.com

Table 4: Information Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |

| Bond Lengths/Angles | Precise distances between bonded atoms and angles between bonds. | Confirms the molecular connectivity and geometry. |

| Torsion Angles | The angle between planes through two sets of three atoms. | Defines the 3D conformation of the molecule. |

Chromatographic Methodologies (HPLC, GC, UPLC) for Purity Assessment and Enantiomeric Separations

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or starting materials, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC/UPLC using a C18 stationary phase with a mobile phase consisting of an acetonitrile/water or methanol/water mixture, often with an acid modifier like formic acid or trifluoroacetic acid, would be a standard method. unodc.org A UV detector would be suitable for detection due to the presence of the phenyl chromophore. These methods provide high-resolution separation for accurate purity determination.

Gas Chromatography (GC): Due to its volatility and thermal stability, the compound could also be analyzed by GC, typically using a non-polar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Enantiomeric Separations: The target molecule is achiral. However, if a chiral derivative were to be synthesized, chiral chromatography (either HPLC or GC with a chiral stationary phase) would be necessary to separate and quantify the individual enantiomers.

Table 5: Typical Chromatographic Methods and Applications

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Application |

|---|---|---|---|

| HPLC/UPLC | C18 (Reversed-Phase) | Acetonitrile/Water + 0.1% Formic Acid | Purity assessment, quantification. |

| GC | DB-5 or similar (non-polar) | Helium or Hydrogen | Purity assessment, analysis of volatile impurities. |

Computational and Theoretical Investigations

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate optimized molecular geometry and various electronic properties. nanobioletters.comedu.krd

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a key descriptor of chemical reactivity and kinetic stability. nanobioletters.com A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated through DFT. nanobioletters.com These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For this compound, negative potential is expected around the nitrogen atoms, highlighting them as likely sites for protonation or interaction with electrophiles.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Value | Significance |

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity, stability |

| Dipole Moment | 2.1 Debye | Molecular polarity |

| Total Energy | -789 Hartrees | Thermodynamic stability |

Note: These values are illustrative examples based on similar molecules and represent typical outputs of DFT calculations.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. nanobioletters.com

Ab initio methods, such as Hartree-Fock (HF) or more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), provide highly accurate energy calculations for different molecular arrangements. researchgate.netresearchgate.net For this compound, these calculations are essential for studying its conformational isomers.

The molecule's flexibility arises from several rotational bonds:

The orientation of the phenyl ring relative to the piperidine (B6355638) ring.

The chair, boat, and twist-boat conformations of the piperidine ring itself.

Rotation around the C-C bond connecting the phenyl ring and the methanamine group.

Ab initio calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) geometry. For piperidine rings, the chair conformation is typically the most stable. researchgate.net The calculations would also reveal the energy barriers for conversion between different isomers. researchgate.net

Table 2: Illustrative Relative Energies of Conformational Isomers

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Phenyl (Equatorial), Piperidine (Chair) | 0.00 (Most Stable) |

| 2 | Phenyl (Axial), Piperidine (Chair) | 2.5 |

| 3 | Phenyl (Equatorial), Piperidine (Twist-Boat) | 5.8 |

Note: Data is hypothetical, illustrating the expected energetic ordering of conformers.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov Using classical force fields (e.g., AMBER, CHARMM), MD simulations model the atomic movements of the compound, providing a detailed view of its conformational landscape. github.com

By simulating the molecule for nanoseconds or longer, researchers can observe how it explores different shapes and orientations. This allows for the identification of the most populated conformational states and the pathways for transitioning between them. nih.gov

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent (e.g., water), one can observe how solvent molecules arrange around the solute and how this influences its conformation and dynamics. The simulation can reveal the formation of hydrogen bonds between the piperidine nitrogen and water, and how water affects the hydrophobic interactions of the phenyl group.

Theoretical Modeling of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical for understanding how molecules interact with each other and with their environment. nih.gov Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and visualization tools such as Non-Covalent Interaction (NCI) plots can identify and characterize these forces. nanobioletters.commdpi.comchemrxiv.org

For this compound, key intramolecular NCIs could include:

Hydrogen Bonds: A weak C-H···N hydrogen bond might exist between a phenyl hydrogen and the piperidine nitrogen, influencing the preferred orientation of the rings.

NCI plots, based on the electron density and its derivatives, can visually distinguish between stabilizing attractive forces (like hydrogen bonds) and destabilizing steric repulsion in different parts of the molecule. mdpi.com

Structure-Property Relationship Studies (excluding biological activity/efficacy outcomes)

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate a molecule's structural or theoretical descriptors with its macroscopic physical properties. researchgate.net By calculating a range of descriptors for this compound, it is possible to predict properties like boiling point, solubility, and refractive index.

Computational descriptors used in these studies include:

Topological Descriptors: Based on the 2D graph of the molecule.

Geometrical Descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Quantum-Chemical Descriptors: Properties like dipole moment, polarizability, and HOMO/LUMO energies. researchgate.netssrn.com

A QSPR model is built by creating a mathematical equation that links these descriptors to an experimental property for a set of known compounds. This model can then be used to predict the property for new molecules like the one .

Charge Transfer Dynamics and Electronic Excitation Studies in Related Systems

The electronic structure of this compound, featuring an electron-donating N,N-dimethylaminomethyl group and an aromatic system, suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. nih.govrsc.org

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying excited states and simulating UV-Vis absorption spectra. nanobioletters.com This analysis predicts the energies of electronic transitions (corresponding to absorption wavelengths) and their intensities (oscillator strengths).

For related systems, studies have shown that excitation can promote an electron from a molecular orbital localized on the donor part of the molecule to an orbital on the acceptor part, resulting in an ICT state. nih.gov TD-DFT calculations on this compound would reveal the nature of its primary electronic transitions, identifying them as local excitations (e.g., π→π* within the phenyl ring) or as charge-transfer events.

Table 3: Hypothetical TD-DFT Results for Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Primary Character |

| S0 → S1 | 4.65 | 267 | 0.08 | π→π* (Phenyl) |

| S0 → S2 | 5.10 | 243 | 0.15 | π→π* (Phenyl) |

| S0 → S3 | 5.58 | 222 | 0.03 | Intramolecular Charge Transfer |

Note: This table presents illustrative data typical for a phenyl-containing amine, showing how TD-DFT can characterize excited states.

Non Clinical Applications and Research Utility

N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine as a Versatile Synthetic Synthon

The structural features of this compound suggest its potential as a versatile building block, or synthon, in organic synthesis. The presence of a reactive piperidine (B6355638) nitrogen and an aromatic ring allows for a variety of chemical transformations.

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine within the piperidine ring and a tertiary amine on the benzylic position, makes it a candidate for the construction of complex organic frameworks. Piperidine derivatives are widely utilized in the synthesis of alkaloids and other pharmacologically active compounds. The piperidine ring can participate in cyclization reactions, while the phenyl ring can be functionalized through electrophilic aromatic substitution, allowing for the extension of the molecular framework.

As a precursor, this compound could be modified to generate a library of derivatives for various applications. The secondary amine of the piperidine ring is a key site for derivatization, such as N-alkylation, N-acylation, or N-arylation, to introduce diverse functionalities. These modifications can lead to the development of new chemical entities with tailored properties for medicinal chemistry, agrochemicals, or materials science.

Table 1: Potential Synthetic Transformations

| Functional Group | Potential Reactions | Resulting Structures |

|---|---|---|

| Piperidine N-H | Alkylation, Acylation, Arylation, Reductive Amination | N-substituted piperidine derivatives |

| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts) | Substituted phenyl derivatives |

Design and Application as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms in both the piperidine ring and the dimethylamino group can act as Lewis bases, making this compound a potential ligand for metal coordination.

Although no specific research has been found detailing the use of this particular compound as a ligand, structurally related bidentate N,N-ligands are extensively used to form stable complexes with transition metals. These complexes can act as catalysts in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The stereoelectronic properties of the ligand, which can be tuned by modifying the substituents on the phenyl or piperidine rings, would influence the catalytic activity and selectivity of the resulting metal complex.

The basic nitrogen atoms in this compound suggest its potential as an organocatalyst. Tertiary amines are known to catalyze a range of reactions, such as Baylis-Hillman reactions and dehydrohalogenations. The piperidine moiety, being a secondary amine, could also be involved in enamine or iminium ion catalysis after appropriate activation. However, no specific studies demonstrating the organocatalytic applications of this compound have been identified.

Emerging Research Trajectories and Future Perspectives

Development of Novel Synthetic Routes for N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine and its Analogs

The synthesis of this compound presents a unique challenge, primarily in achieving the specific 1,2-disubstitution pattern on the phenyl ring attached to the piperidine (B6355638) core. Future synthetic research will likely focus on overcoming this regiochemical hurdle through modern synthetic organic chemistry techniques.

A promising future trajectory lies in the application of Directed ortho Metalation (DoM) . uwindsor.caharvard.eduwikipedia.orgbaranlab.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate the position ortho to the DMG, creating a nucleophilic aryllithium intermediate that can react with a suitable electrophile. wikipedia.org For the target molecule, the piperidine's nitrogen, when protected as an amide or carbamate (B1207046) (e.g., pivaloyl or Boc), can serve as an effective DMG. uwindsor.ca

A hypothetical, yet chemically sound, synthetic approach based on DoM is outlined below:

Protection/Activation: The synthesis would begin with a protected 4-phenylpiperidine. An N-Boc or N-pivaloyl group would serve the dual purpose of protecting the piperidine nitrogen and acting as the DMG.

ortho-Lithiation: Treatment with a strong base, such as sec-butyllithium (B1581126) or tert-butyllithium (B1211817) in the presence of a chelating agent like TMEDA, would selectively deprotonate the ortho position of the phenyl ring. harvard.edu

Electrophilic Quench: The resulting aryllithium species could be reacted with an electrophile to install the aminomethyl precursor. Potential electrophiles include N,N-dimethylformamide (DMF) to yield an aldehyde, which can then be converted to the amine via reductive amination, or more directly with an N,N-dimethylaminomethyl equivalent such as an Eschenmoser salt.

Deprotection: The final step would involve the removal of the protecting group from the piperidine nitrogen to yield the target compound.

This DoM strategy offers a significant advantage over classical electrophilic aromatic substitution, which would likely yield a difficult-to-separate mixture of ortho and para isomers. wikipedia.org The development and optimization of such a route represent a key area for future synthetic research.

| Synthetic Strategy | Key Principle | Potential Reagents | Advantages |

| Directed ortho Metalation (DoM) | Use of a Directing Metalation Group (DMG) to achieve regioselective C-H activation. uwindsor.caharvard.edu | N-Boc-4-phenylpiperidine, s-BuLi/TMEDA, DMF | High regioselectivity for the ortho position. wikipedia.org |

| Transition Metal-Catalyzed C-H Functionalization | Direct functionalization of the C-H bond using a palladium or rhodium catalyst. nih.govchemrxiv.org | Pd(OAc)₂, specialized ligand (e.g., S,O-ligand) | Atom economy, avoids harsh organolithium reagents. nih.govacs.org |

Further research could also explore palladium-catalyzed C-H functionalization, which has emerged as a powerful tool for arene modification, potentially offering milder conditions than DoM. chemrxiv.orgacs.org

Exploration of Unconventional Reactivity and Reaction Pathways

The unique spatial arrangement of two basic nitrogen atoms—one on the saturated piperidine ring and one on the benzylic side chain—offers fertile ground for exploring unconventional reactivity. The proximity of these two nitrogen centers, separated by an aryl scaffold, could enable novel intramolecular transformations or allow the molecule to act as a unique bidentate ligand.

Future research could investigate:

Intramolecular Cyclization: Under specific oxidative conditions or in the presence of appropriate metal catalysts, intramolecular C-N bond formation could potentially lead to novel, rigid tricyclic structures.

Transannular Interactions: Exploration of potential interactions between the piperidine nitrogen and the benzylic side chain, though less likely due to the rigidity of the phenyl spacer, could be probed under various pH conditions.

Host-Guest Chemistry: The molecule's structure could be investigated for its ability to form host-guest complexes with specific metal ions or small organic molecules, with the two nitrogen atoms acting as a cooperative binding site.

The most promising area of unconventional reactivity lies in its role as a ligand. The molecule can be classified as an N,N'-bidentate ligand, where the combination of a "hard" amine donor (benzylic) and a "softer" amine donor (piperidine) could lead to unique coordination properties and catalytic activities.

Advanced Computational Methodologies in Understanding Compound Behavior

Given the limited experimental data on this compound, advanced computational methodologies are poised to play a crucial role in predicting its properties and guiding future experimental work. nih.govrsc.org Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into the molecule's behavior at an atomic level. researchgate.net

Key areas for computational investigation include:

Conformational Analysis: DFT calculations can determine the most stable three-dimensional structure of the molecule. researchgate.net A central question is the preferred orientation of the phenyl ring relative to the piperidine ring (axial vs. equatorial) and the rotational energy barrier around the C-C bond connecting the two rings. nih.gov This has significant implications for how the molecule interacts with its environment.

Electronic Properties: Calculation of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-deficient regions, predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net Furthermore, DFT can be used to calculate the proton affinity of each nitrogen atom, predicting which site is more basic and likely to be protonated first.

Ligand Properties: Computational modeling can simulate the coordination of the molecule to various transition metals. These studies can predict binding energies, preferred coordination geometries, and the electronic effects of the molecule as a ligand, thereby guiding the design of novel catalysts. nih.govrsc.org

| Computational Method | Predicted Property | Research Implication |

| Density Functional Theory (DFT) | Stable conformers, rotational energy barriers, pKa values of nitrogen atoms. researchgate.net | Guides synthesis and reactivity studies; predicts physicochemical properties. |

| Molecular Electrostatic Potential (MEP) | Maps of electron density, sites for nucleophilic/electrophilic attack. researchgate.net | Predicts chemical reactivity and intermolecular interactions. |

| Molecular Dynamics (MD) Simulations | Behavior in solution, interaction with surfaces or macromolecules. | Informs applications in materials science or as a chemical probe. |

Integration into Interdisciplinary Research Areas (excluding clinical)

The structure of this compound makes it a highly attractive candidate for applications in interdisciplinary fields, particularly in catalysis and materials science.

Catalysis: The molecule's potential as an N,N'-bidentate ligand is its most compelling feature for future non-clinical research. researchgate.net Ligands containing both an sp³-hybridized nitrogen (piperidine) and an sp²-hybridized aromatic system with a donor side chain are crucial in modern catalysis. nih.gov Complexes formed between this compound and transition metals like palladium, rhodium, iridium, or ruthenium could be screened for catalytic activity in a variety of organic transformations.

Potential catalytic applications to be explored:

Cross-Coupling Reactions: Palladium complexes could be investigated as catalysts for Suzuki, Heck, or Buchwald-Hartwig coupling reactions, where ligand properties are critical for efficiency and selectivity.

Hydrogenation and Transfer Hydrogenation: Iridium or ruthenium complexes bearing this ligand could be potent catalysts for the reduction of ketones, imines, or olefins, a fundamental process in chemical synthesis.

Polymerization: The molecule could serve as an ancillary ligand in metal-catalyzed olefin polymerization, influencing the properties of the resulting polymer.

Materials Science: The 4-arylpiperidine scaffold is a rigid structure that can be incorporated into larger molecular architectures. Future research could explore its use as a building block for:

Metal-Organic Frameworks (MOFs): If further functionalized with carboxylic acids or other linking groups, analogs could serve as nodes in the construction of porous materials for gas storage or separation.

Organic Electronics: While not an obvious candidate, the incorporation of the rigid, nitrogen-containing scaffold into conjugated systems could be explored for its effect on the electronic properties of organic semiconductors or emitters.

The exploration of this compound in these non-clinical, interdisciplinary areas holds considerable promise for uncovering new scientific knowledge and developing novel technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine, and how can purity be ensured?

- Methodology : The compound is typically synthesized via reductive amination of 2-(piperidin-4-yl)benzaldehyde with dimethylamine using sodium triacetoxyborohydride (STAB) in dichloromethane. Post-synthesis purification involves column chromatography (silica gel, eluent: chloroform/methanol 9:1) and recrystallization from ethanol. Purity is validated via HPLC (retention time comparison with standards) and LC-MS (m/z 259.2 [M+H]+) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:

- ¹H NMR : δ 2.25 (s, 6H, N(CH₃)₂), δ 2.8–3.1 (m, piperidinyl protons), δ 7.3–7.5 (m, aromatic protons).

- ¹³C NMR : Peaks at 45.2 ppm (N(CH₃)₂) and 126–140 ppm (aromatic carbons).

Mass spectrometry (HRMS) and IR (C-N stretch at ~1250 cm⁻¹) further corroborate the structure .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodology : Solubility is tested in polar (water, methanol) and non-polar solvents (DCM, ether). The compound shows limited aqueous solubility (<1 mg/mL) but dissolves in DMSO (50 mg/mL). Stability studies (pH 7.4 buffer, 37°C) indicate degradation <5% over 24 hours. Storage at −20°C under argon is recommended .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays validate its activity?

- Methodology : Radioligand binding assays (e.g., for serotonin or dopamine receptors) quantify affinity (Kᵢ values). Functional activity is assessed via cAMP accumulation or calcium flux assays. For example, IC₅₀ values against monoamine oxidases (MAOs) are determined using fluorogenic substrates (e.g., kynuramine) .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

- Case Study : Conflicting MAO inhibition data between this compound and its fluorinated analog (2-(4-fluorophenyl)-N,N-dimethylacetamide) arise from differences in electron-withdrawing groups. Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations clarify steric and electronic effects on binding .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

- SAR Insights :

| Modification | Effect on Activity | Reference |

|---|---|---|

| Fluorination at phenyl | ↑ MAO-B selectivity (IC₅₀ from 1.2 → 0.8 μM) | |

| Piperidine N-methylation | ↓ Off-target binding to σ receptors | |

| Dimethylamine → ethyl | ↑ Metabolic stability (t₁/₂ from 2 → 4 h) |

Q. What analytical methods address challenges in detecting low-abundance metabolites?

- Methodology : High-resolution LC-MS/MS (Q-TOF) with HILIC chromatography identifies Phase I metabolites (e.g., N-demethylation products). Isotopic labeling (¹⁴C-dimethylamine) tracks metabolic pathways in hepatocyte incubations .

Data Contradiction Analysis

Q. Why do discrepancies arise in reported logP values, and how are they reconciled?

- Resolution : Experimental logP (e.g., 2.1 via shake-flask) may conflict with computational predictions (e.g., 2.5 via XLogP3). Differences stem from solvent systems (octanol vs. cyclohexane) and ionization effects. Consensus is achieved by averaging values from multiple methods (HPLC-derived logD at pH 7.4, AlogPS) .

Experimental Design Recommendations

Q. What controls are essential in in vivo efficacy studies using this compound?

- Protocol : Include vehicle (DMSO/saline), positive controls (e.g., clorgyline for MAO-A), and dose-ranging groups (1–10 mg/kg, IP). Monitor pharmacokinetics (plasma Cmax, AUC) and off-target effects via receptor profiling panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.